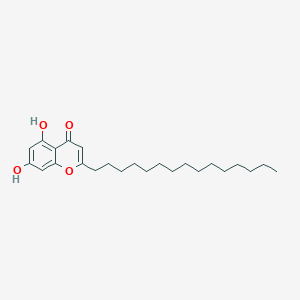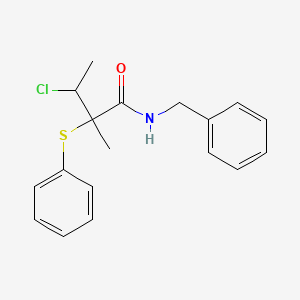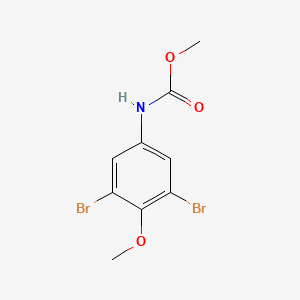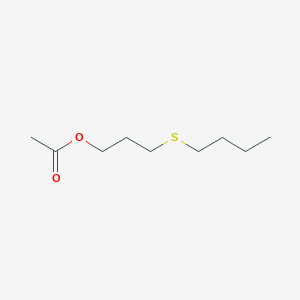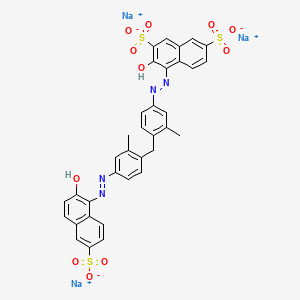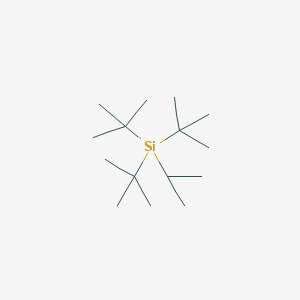
Tri-tert-butyl(propan-2-yl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-tert-butyl(propan-2-yl)silane is an organosilicon compound characterized by the presence of three tert-butyl groups and one propan-2-yl group attached to a silicon atom. This compound is notable for its steric hindrance, which influences its reactivity and applications in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(propan-2-yl)silane typically involves the reaction of tert-butyl chloride with a silicon-based reagent under controlled conditions. One common method is the hydrosilylation of isobutene with a silicon hydride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
化学反応の分析
Types of Reactions
Tri-tert-butyl(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a reducing agent in organic synthesis.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon compounds.
Substitution: Functionalized silanes with various organic groups.
科学的研究の応用
Tri-tert-butyl(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a stabilizer for sensitive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Tri-tert-butyl(propan-2-yl)silane involves its ability to donate or accept electrons during chemical reactions. The steric hindrance provided by the tert-butyl groups influences the compound’s reactivity, making it selective in its interactions with other molecules. This selectivity is crucial in catalytic processes and the formation of stable intermediates in organic synthesis.
類似化合物との比較
Similar Compounds
Triisopropylsilane: Similar in structure but with isopropyl groups instead of tert-butyl groups.
Triethylsilane: Contains ethyl groups attached to the silicon atom.
Di-tert-butylsilane: Features two tert-butyl groups and one hydrogen atom attached to silicon.
Uniqueness
Tri-tert-butyl(propan-2-yl)silane is unique due to its high steric hindrance, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring selective reactions and the stabilization of reactive intermediates.
特性
CAS番号 |
84627-97-4 |
|---|---|
分子式 |
C15H34Si |
分子量 |
242.52 g/mol |
IUPAC名 |
tritert-butyl(propan-2-yl)silane |
InChI |
InChI=1S/C15H34Si/c1-12(2)16(13(3,4)5,14(6,7)8)15(9,10)11/h12H,1-11H3 |
InChIキー |
YLECLUVXFHIDSZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)[Si](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


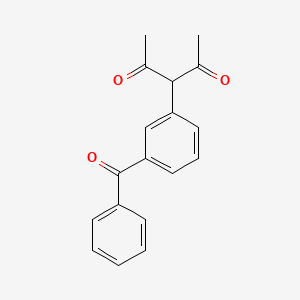

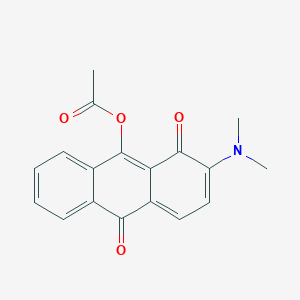

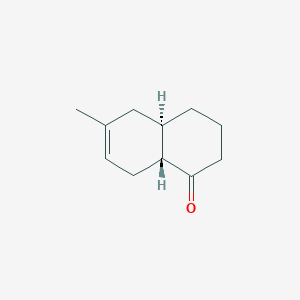

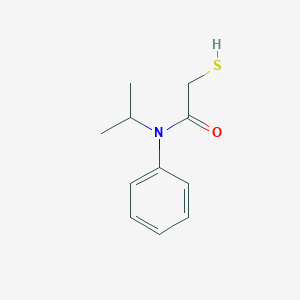
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
